molecular formula C15H18FNO B332952 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide

Cat. No.: B332952
M. Wt: 247.31 g/mol
InChI Key: OQFYOYHTPHYDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with 3-fluorobenzoyl chloride under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclohexenyl group may facilitate binding to hydrophobic pockets in proteins, while the fluorobenzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule in various applications .

Properties

Molecular Formula

C15H18FNO

Molecular Weight

247.31 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-fluorobenzamide

InChI

InChI=1S/C15H18FNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,17,18)

InChI Key

OQFYOYHTPHYDGK-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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